4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxamide with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties
Medicine: It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with amino acid residues in the active site of CDK2 is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
Uniqueness
4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its specific substitution pattern, which imparts unique biological properties. Its chlorine and methyl groups contribute to its distinct reactivity and interaction with molecular targets .
Properties
CAS No. |
848697-06-3 |
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Molecular Formula |
C6H6ClN5 |
Molecular Weight |
183.60 g/mol |
IUPAC Name |
4-chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6ClN5/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h2H,1H3,(H2,8,9,10) |
InChI Key |
VTRSYEBCVYXABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(N=C(N=C2Cl)N)N=N1 |
Origin of Product |
United States |
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